Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Overview
Description
“Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-” is also known as 2,3-dimethylbenzoic acid. It is a chemical compound that is widely used in various industrial applications. This compound is also referred to as Mefenamic acid .
Synthesis Analysis
Two new organotin complexes of di and triorganotin carboxylate were successfully synthesized by refluxing reaction of 2-[(2,3-dimethylphenyl) amino] benzoic acid (ligand) with tri phenyl tin chloride and dimethyl tin dichloride salts to give the corresponding substituted tin complexes with high yields .Molecular Structure Analysis
The molecule contains a total of 39 bond(s). There are 24 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 carboxylic acid(s) (aromatic), 1 tertiary amide(s) (aliphatic), and 2 .Physical and Chemical Properties Analysis
The compound contains a total of 38 atom(s); 15 Hydrogen atom(s), 17 Carbon atom(s), 1 Nitrogen atom(s), and 5 Oxygen atom(s) . The molecular weight of the compound is 313.3 g/mol.Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(2,3-dimethyl-N-oxaloanilino)benzoic acid, also known as Mefenamic acid, are the enzymes PTGS1 (Prostaglandin-Endoperoxide Synthase 1) and PTGS2 (Prostaglandin-Endoperoxide Synthase 2) . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses.
Mode of Action
Mefenamic acid acts as a non-steroidal anti-inflammatory drug (NSAID) . It works by inhibiting the activity of the PTGS1 and PTGS2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical Analysis
Biochemical Properties
The role of “Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-” in biochemical reactions is not well characterized due to the limited information available. It is known that benzoic acid derivatives can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that benzoic acid derivatives can influence cell function through their interactions with cellular components
Molecular Mechanism
It is known that benzoic acid derivatives can participate in a variety of reactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways that “Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-” is involved in are not well characterized. It is known that benzoic acid derivatives can participate in reactions at the benzylic position
Properties
IUPAC Name |
2-(2,3-dimethyl-N-oxaloanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-6-5-9-13(11(10)2)18(15(19)17(22)23)14-8-4-3-7-12(14)16(20)21/h3-9H,1-2H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLAECLFZXWEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431527 | |
Record name | Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-52-6 | |
Record name | Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.